molecular formula C9H9N3 B11920592 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile

Cat. No.: B11920592
M. Wt: 159.19 g/mol
InChI Key: LZXLQDXBQZIHLL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. The 1,6-naphthyridine core is recognized as a privileged scaffold in the development of novel therapeutic agents, capable of providing ligands for several biological receptors . This compound features a tetrahydro-naphthyridine structure, a motif present in potent allosteric inhibitors targeting the LEDGF binding site on HIV-1 integrase, a key target for antiviral chemotherapy . The nitrile group offers a versatile synthetic handle for further functionalization, allowing researchers to explore diverse chemical space and introduce various pharmacophores to optimize drug-like properties . The saturated tetrahydropyridine ring can impart favorable conformational and physicochemical characteristics to potential drug candidates. The 1,6-naphthyridine scaffold, in its various forms, has demonstrated a wide spectrum of pharmacological activities in scientific literature, underscoring its significance in biomedical research . This compound is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C9H9N3/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-2,11H,3-4,6H2

InChI Key

LZXLQDXBQZIHLL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,5-dibromopyridine and acetylenic alcohols, followed by Chichibabin cyclization . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably:

  • Neurological Disorders : The compound is being explored for its role in developing drugs targeting neurological disorders. It has been associated with the synthesis of compounds that exhibit neuroprotective properties and may aid in treating conditions such as Alzheimer's disease and Parkinson's disease .
  • Antituberculosis Activity : Research has demonstrated that derivatives of this compound can be utilized in library synthesis aimed at identifying new antituberculosis agents. A notable study synthesized a library of compounds based on the tetrahydronaphthyridine scaffold and identified several leads with significant activity against Mycobacterium tuberculosis .

Biochemical Research

In biochemical contexts, 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile is employed to study various biological interactions:

  • Enzyme Inhibition : The compound has been used to investigate enzyme inhibition mechanisms. Its structural features allow it to interact with specific enzymes, making it a valuable tool in understanding metabolic pathways and developing enzyme inhibitors .
  • Receptor Interactions : This compound has also been studied for its interactions with various receptors. Its ability to modulate receptor activity is pivotal in drug discovery processes aimed at targeting specific biological pathways .

Material Science

The unique chemical structure of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile allows for its incorporation into various materials:

  • Polymer Chemistry : The compound can be integrated into polymers to enhance their mechanical and thermal properties. This application is particularly relevant in the development of high-performance materials used in coatings and composites .

Agricultural Chemistry

In agricultural applications, 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile has potential uses in agrochemical formulations:

  • Herbicides and Pesticides : The compound can be transformed into various agrochemicals through chemical reactions such as electrophilic substitutions and nitration. Its derivatives may serve as effective herbicides and pesticides aimed at improving crop yields and pest management strategies .

Analytical Chemistry

The analytical applications of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile are significant:

  • Detection Methods : This compound is utilized in analytical techniques for detecting specific biomolecules. Its role in drug testing and environmental monitoring underscores its importance in ensuring safety and compliance within pharmaceutical and chemical industries .

Case Study 1: Antituberculosis Screening

A library of compounds based on 5,6,7,8-tetrahydro-1,6-naphthyridine was synthesized using cobalt-catalyzed cyclizations. Screening revealed three lead compounds with promising antituberculosis activity. This study highlights the compound's potential as a scaffold for developing new therapeutics against resistant strains of tuberculosis .

Case Study 2: Synthesis of RORγt Inverse Agonists

An asymmetric synthesis approach was developed for creating tetrahydronaphthyridine scaffolds that act as RORγt inverse agonists. This method showcased an efficient synthetic route free from traditional purification methods like chromatography or distillation—making it scalable for industrial applications .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric site, thereby preventing viral replication . The pathways involved often include inhibition of key enzymes or interference with nucleic acid synthesis.

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Known for its antimicrobial properties.

    1,8-Naphthyridine: Exhibits anticancer activity.

    2,7-Naphthyridine: Used in the synthesis of various pharmaceuticals. The uniqueness of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile lies in its specific structural features and the resulting biological activities, making it a valuable compound in both research and industrial applications.

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile (CAS No. 259809-46-6) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including potential applications as an enzyme inhibitor and in the treatment of various diseases such as cancer and infections.

  • Molecular Formula: C14H17N3O2
  • Molecular Weight: 259.31 g/mol
  • IUPAC Name: tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
  • Purity: 95% .

The biological activity of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites and blocking substrate access. This interaction can disrupt critical pathways such as DNA synthesis and cell membrane integrity .

Antitumor Activity

Research indicates that compounds related to naphthyridines exhibit significant antitumor properties. For example, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Antitumor Efficacy

A study demonstrated that a derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine exhibited potent activity against melanoma cells. The mechanism involved the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile has also been investigated for its antimicrobial effects. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death.

Study Findings

In vitro tests revealed that this compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation.

Research Insights

A recent publication highlighted its efficacy in inhibiting a specific kinase involved in cancer progression. The compound's binding affinity was assessed using molecular docking studies, revealing strong interactions with the target enzyme .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in melanoma cells
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Q & A

Q. Table 1: Representative Reaction Conditions

SubstrateConditionsYieldReference
Pyridine-carbonitrile analogsH₂O/EtOH, reflux, 48 h>56%
Dicyanomethylene derivativesH₃PO₄, 130°C, 40 min73%

Basic Question: How is the structural integrity of 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile verified in synthetic workflows?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques :

  • NMR : ¹H and ¹³C NMR confirm the tetrahydro-naphthyridine core and nitrile group positioning. For example, the nitrile carbon typically resonates at ~115 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used for unambiguous confirmation of regiochemistry in substituted derivatives .

Advanced Question: How can researchers optimize yields in cyclization reactions for this compound, especially when encountering low conversion rates?

Methodological Answer:
Key strategies include:

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) or Brønsted acids (e.g., H₂SO₄) enhance cyclization efficiency .
  • Temperature Control : Reactions in H₃PO₄ at 130°C improve ring closure kinetics compared to milder conditions .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitriles) on the pyridine ring accelerate cyclization by stabilizing transition states .

Note : Pitfalls include side reactions like over-oxidation; monitoring via TLC or in situ IR is recommended .

Advanced Question: What analytical approaches resolve contradictions in regiochemical outcomes during naphthyridine synthesis?

Methodological Answer:
Regiochemical ambiguity arises in fused-ring systems. To address this:

  • Isotopic Labeling : Track carbon/nitrogen migration using ¹⁵N or ¹³C-labeled precursors .
  • Computational Modeling : DFT calculations predict favored transition states. For example, the 1,6-naphthyridine regioisomer is often thermodynamically favored over 1,5-analogs due to reduced ring strain .
  • Comparative Spectroscopy : Contrast NMR shifts with known regioisomers (e.g., 1,5- vs. 1,6-naphthyridines) .

Basic Question: What safety protocols are critical when handling 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reflux or distillation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Question: How do substituents on the naphthyridine core influence biological activity, and how can this be systematically studied?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Introduce substituents (e.g., methyl, phenyl) at C-5 or C-8 and assess bioactivity. For example, 2-amino derivatives show enhanced anti-mycobacterial activity .
    • Use molecular docking to predict binding affinities. In silico models with Mycobacterium tuberculosis enoyl-ACP reductase identified nitrile groups as critical for hydrogen bonding .
  • Pharmacological Assays :
    • In vitro : Measure IC₅₀ against cancer cell lines (e.g., A549) to evaluate anti-proliferative effects .
    • In vivo : Assess pharmacokinetics (e.g., plasma half-life) in rodent models .

Advanced Question: What strategies mitigate challenges in scaling up naphthyridine synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side products in exothermic cyclizations .
  • Catalyst Recycling : Immobilize acidic catalysts (e.g., H₃PO₄ on silica) to reduce waste .
  • Purification Optimization : Use preparative HPLC with C18 columns to isolate high-purity batches (>95%) .

Basic Question: Which spectroscopic techniques are most effective for tracking reaction progress in real time?

Methodological Answer:

  • In Situ FTIR : Monitors nitrile (C≡N) and carbonyl (C=O) band intensity changes .
  • ReactIR™ : Provides real-time data on intermediate formation during cyclization .
  • LC-MS : Combines separation with mass detection to identify byproducts early .

Advanced Question: How can computational tools guide the design of novel naphthyridine derivatives with desired properties?

Methodological Answer:

  • ADMET Prediction : Software like SwissADME forecasts absorption, toxicity, and metabolic stability. For example, logP values <3 improve bioavailability .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates electronic effects of substituents on reactivity .
  • Retrosynthetic Planning : Tools like Synthia™ propose viable routes for complex analogs .

Advanced Question: What in vitro models are appropriate for evaluating the anti-inflammatory potential of naphthyridine derivatives?

Methodological Answer:

  • Cell-Based Assays :
    • NF-κB Reporter Assays : Measure inhibition of pro-inflammatory signaling in HEK293T cells .
    • Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Enzymatic Studies : Test COX-2 or LOX inhibition kinetics using fluorescence-based kits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.